(Hex-5-yn-1-yl)benzene
Description
Significance of Aryl-Alkyne Architectures in Synthetic Design
Aryl-alkyne architectures are foundational to modern synthetic chemistry due to the versatile reactivity of both the aromatic ring and the carbon-carbon triple bond. rsc.org These structures are prevalent in natural products, pharmaceuticals, and advanced materials. researchgate.net The alkyne moiety can participate in a wide array of transformations, including additions, cycloadditions, and coupling reactions, allowing for the construction of intricate molecular frameworks. rsc.org The presence of the aryl group, in this case, a benzene (B151609) ring, provides a site for electrophilic aromatic substitution and other modifications, further expanding the synthetic utility of the molecule. nih.gov The linear geometry of the alkyne in conjunction with the planar aryl ring can impart specific conformational properties to larger molecules. rsc.org
Historical Context of Related Alkynylbenzenes in Chemical Synthesis
The synthesis of alkynylbenzenes has been a subject of extensive research, with the Sonogashira coupling, discovered in the 1970s, being a landmark achievement. researchgate.net This palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne has become a cornerstone for the formation of carbon-carbon bonds between sp and sp2 hybridized carbon atoms. researchgate.net Before the advent of modern cross-coupling methods, the synthesis of such compounds often involved harsher conditions and less functional group tolerance, for instance, through the use of Grignard reagents with limited applicability. iitk.ac.in The development of milder and more efficient catalytic systems has significantly broadened the scope of accessible alkynylbenzene derivatives. amazonaws.com
Scope and Research Trajectories for (Hex-5-yn-1-yl)benzene
Research involving this compound and structurally related compounds is primarily focused on leveraging its dual functionality. The terminal alkyne is a prime candidate for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to form stable triazole linkages. nih.gov Additionally, the alkyne can undergo various cyclization reactions to form heterocyclic structures. For instance, it has been used in the synthesis of more complex molecules like 1-[1-(6-phenylhex-5-yn-1-yl)-1H-indol-3-yl]ethanone. acs.org Future research is likely to continue exploring its use in the development of novel bioactive compounds and functional materials, taking advantage of the tunability of both the alkyne and the benzene ring.
Structure
3D Structure
Properties
Molecular Formula |
C12H14 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
hex-5-ynylbenzene |
InChI |
InChI=1S/C12H14/c1-2-3-4-6-9-12-10-7-5-8-11-12/h1,5,7-8,10-11H,3-4,6,9H2 |
InChI Key |
OUKGMSINNZGXLT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hex 5 Yn 1 Yl Benzene and Its Derivatives
Palladium-Catalyzed Cross-Coupling Approaches to (Hex-5-yn-1-yl)benzene
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic chemistry, offering a powerful and versatile methodology for the formation of carbon-carbon bonds. libretexts.orgresearchgate.net The synthesis of this compound and its analogues frequently employs these reactions, with the Sonogashira coupling being a particularly prominent and effective strategy. libretexts.orgfiveable.me
Optimized Sonogashira Coupling Protocols for this compound Synthesis
The Sonogashira reaction, which facilitates the coupling of terminal alkynes with aryl or vinyl halides, is a widely utilized method for constructing arylalkynes. libretexts.org The classic Sonogashira protocol typically involves a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org However, significant research has been dedicated to optimizing these conditions to enhance efficiency, expand substrate scope, and improve the sustainability of the process.
N-Heterocyclic carbenes (NHCs) have also emerged as effective ligands in Sonogashira reactions. NHC-palladium catalysts can be employed in copper-free Sonogashira protocols, offering an alternative to the traditional system. libretexts.org The development of air-stable precatalysts has further simplified the handling and application of these catalytic systems. fiveable.me
The following table summarizes the impact of different ligand types on Sonogashira coupling performance.
| Ligand Type | Key Characteristics | Impact on Sonogashira Coupling |
| Electron-Rich Phosphines | High electron density | Increases rate of oxidative addition |
| Sterically Bulky Phosphines | Large cone angle | Promotes dissociation of active catalyst |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Enables copper-free reaction conditions |
The solvent is a crucial parameter in the Sonogashira coupling, profoundly affecting reaction rates, yields, and even selectivity. lucp.net The solvent must effectively dissolve a variety of components, including the often lipophilic aryl halide, the organometallic copper acetylide, the palladium complex, and the inorganic base. lucp.net
The polarity of the solvent can have a significant impact. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed. lucp.netwhiterose.ac.uk These solvents can solvate and stabilize charged or polar intermediates, which can enhance regioselectivity. lucp.net However, the choice of solvent is not always straightforward and can be substrate-dependent. For example, in some cases, a change from a less polar solvent like dioxane to a more polar one like DMF can lead to a reduction in yield. scielo.br
Recent research has also explored more sustainable and less toxic solvent alternatives. For instance, 2,2,5,5-tetramethyloxolane (TMO), a non-peroxide forming ether, has been shown to be an effective solvent for Sonogashira reactions, in some cases providing yields superior to traditional solvents like THF or toluene. rsc.org
The table below illustrates the effect of different solvents on Sonogashira reaction outcomes.
| Solvent | Polarity | Typical Observations |
| N,N-Dimethylformamide (DMF) | High | Often used, can enhance regioselectivity |
| Dioxane | Low | Can be effective, yields may vary with substrate |
| 2,2,5,5-Tetramethyloxolane (TMO) | Medium | A greener alternative, can lead to excellent yields |
Alternative Palladium-Mediated Coupling Strategies
While the Sonogashira coupling is prevalent, other palladium-mediated strategies can also be employed for the synthesis of related structures. For instance, palladium-catalyzed carbonylative Sonogashira coupling allows for the synthesis of alkynones, which are valuable synthetic intermediates. acs.org This reaction involves the coupling of an aryl electrophile, a terminal alkyne, and carbon monoxide. acs.org
Furthermore, copper-free Sonogashira reactions have gained significant attention as they circumvent the use of copper, which can sometimes lead to the undesirable homocoupling of the alkyne (Glaser-Hay coupling). libretexts.orgacs.org These copper-free methods often rely on carefully designed palladium catalysts and specific reaction conditions to achieve high efficiency. acs.orgrsc.org
Alkylation-Based Syntheses of this compound
Alkylation reactions provide an alternative and direct route to this compound and its derivatives, complementing the cross-coupling methodologies. These methods typically involve the formation of a carbon-carbon bond by reacting an appropriate nucleophile with an alkylating agent.
Regioselective Alkylation of Phenylacetylene (B144264) Derivatives
The regioselective alkylation of phenylacetylene derivatives is a key strategy for the synthesis of compounds like this compound. This approach often involves the deprotonation of a terminal alkyne to form a nucleophilic acetylide, which then reacts with a suitable electrophile. For instance, the reaction of phenylacetylene with a strong base followed by treatment with a haloalkane can lead to the desired product.
The regioselectivity of such alkylations is crucial, particularly when dealing with substrates that have multiple potential sites for reaction. For example, in the alkylation of substituted anilines with phenylacetylene, the use of a catalyst like montmorillonite (B579905) KSF can direct the reaction to afford 1,1-diarylethylenes with high regioselectivity. colab.ws Similarly, rhenium-catalyzed reactions can achieve regioselective alkylation of phenols at the ortho- or para-positions. nih.gov
In the context of preparing precursors for this compound, a one-pot, three-component reaction involving a Fischer indolisation followed by N-alkylation has been developed. rsc.org This method utilizes an alkyl halide, such as 6-iodo-1-hexyne, to introduce the hexynyl chain onto a pre-formed indole (B1671886) scaffold. rsc.org Classical indole N-alkylation often employs sodium hydride in DMF or THF to deprotonate the indole, followed by the addition of the alkyl halide. rsc.org
The following table provides examples of alkylating agents and their application in the synthesis of related structures.
| Alkylating Agent | Nucleophile | Product Type |
| 6-Iodo-1-hexyne | Indole anion | N-(Hex-5-yn-1-yl)indole derivative |
| Phenylacetylene | Substituted aniline | 1,1-Diarylethylene |
| Terminal Alkenes | Phenol | Ortho- or para-alkylated phenol |
Utilizing Alkynylsilanes as Precursors: A Two-Step Protocol
The use of alkynylsilanes represents a versatile and strategic approach in modern organic synthesis, particularly for the construction of complex molecular architectures involving terminal alkynes. Silyl (B83357) groups, such as the trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) group, serve as effective protecting groups for the acidic terminal proton of an alkyne. nih.govgelest.com This protection prevents unwanted side reactions under basic conditions typical of many coupling reactions. Beyond their protective role, silyl groups can influence the regio- and stereoselectivity of reactions at the carbon-carbon triple bond due to steric and electronic effects. nih.govgelest.com The C-Si bond is stable under various reaction conditions, including the widely used Sonogashira coupling, but can be selectively cleaved under mild conditions to regenerate the terminal alkyne. gelest.com This two-step protocol, involving the coupling of a silylated alkyne followed by desilylation, provides a robust pathway to terminal alkynes like this compound. nih.gov
Nucleophilic Alkylation with Halogenated Aryl Precursors
A primary method for forming the aryl-alkyne bond in this compound is through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. nih.gov This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. By employing a silyl-protected alkyne, such as 1-(trimethylsilyl)hex-5-yne, the reaction can be carried out with a variety of halogenated aryl precursors.
The general protocol involves the reaction of the silyl-protected alkyne with an aryl halide (e.g., iodobenzene, bromobenzene) or an aryl triflate in the presence of a palladium catalyst, often in conjunction with a copper(I) co-catalyst and a base. nih.govmdpi.com The silyl group ensures that the coupling occurs exclusively at the aryl halide position, preventing self-coupling of the alkyne (Glaser coupling). gelest.com This methodology is tolerant of a wide range of functional groups on the aryl precursor, allowing for the synthesis of substituted derivatives. nih.govspbu.ru For instance, aryl iodides, bromides, and triflates have been successfully cross-coupled with (trimethylsilyl)acetylene in the presence of an amidine base and water. nih.gov
Table 1: Examples of Sonogashira Coupling Conditions for Aryl-Alkyne Bond Formation
| Aryl Precursor | Alkyne Precursor | Catalyst System | Base/Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Iodide/Bromide | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ / CuI | Amine Base (e.g., Et₃N) / DMF | High | nih.gov |
| 1-Fluoro-2-nitrobenzene | (Triethylsilyl)acetylene | Not specified | Not specified | High | nih.gov |
| 3-Iodobenzothiophene | N-(but-3-yn-1-yl)-2-nitrobenzenesulfonamide | Pd(PPh₃)₄ / CuI | KF / DMF | Good | mdpi.com |
| Aryl Bromide | (Trimethylsilyl)acetylene | Not specified | NaOH / MeCN | Modest | nih.gov |
Stereospecific Desilylation Methodologies
Following the successful coupling of the silylated alkyne with the aryl precursor, the terminal alkyne is regenerated through a desilylation (or protiodesilylation) step. This process involves the cleavage of the carbon-silicon bond and its replacement with a carbon-hydrogen bond. nih.gov The reaction is highly selective and can be achieved under mild conditions that preserve the integrity of other functional groups within the molecule. gelest.com
Table 2: Common Reagents for Desilylation of Alkynylsilanes
| Reagent | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Tetrabutylammonium fluoride (B91410) (TBAF) | THF, Acetone/Water | Room Temperature | mdpi.com |
| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | spbu.ru |
| Sodium Hydroxide (B78521) (NaOH) | Methanol (MeOH) / Water | Room Temperature | nih.gov |
| Hydrofluoric acid (HF) complex | Acetonitrile (MeCN) | Room Temperature | gelest.com |
Hydroboration-Oxidation Pathways for this compound Synthesis
Hydroboration-oxidation is a powerful two-step reaction that transforms an alkyne into a carbonyl compound. wikipedia.org When applied to a terminal alkyne such as this compound, this sequence results in the formation of an aldehyde, specifically 6-phenylhexanal. libretexts.orglibretexts.org The reaction proceeds with anti-Markovnikov regioselectivity, meaning the oxygen atom is added to the terminal, less substituted carbon of the triple bond. libretexts.orgmasterorganicchemistry.com
Substrate Scope and Limitations in Hydroboration
The first step, hydroboration, involves the addition of a boron-hydrogen bond across the triple bond. For terminal alkynes, the reaction is highly regioselective, with the boron atom adding to the terminal carbon. libretexts.org A critical consideration is the choice of the borane (B79455) reagent. If simple borane (BH₃) is used, a double addition can occur, where both pi bonds of the alkyne react. libretexts.org To prevent this and stop the reaction at the vinylborane (B8500763) stage, sterically hindered (bulky) borane reagents are employed. wikipedia.orgmasterorganicchemistry.com These reagents add only once to the triple bond due to steric hindrance. libretexts.org
The hydroboration addition is stereospecific, occurring in a syn fashion, where the hydrogen and boron atoms add to the same face of the alkyne, resulting in a (Z)-alkenylborane. masterorganicchemistry.com While this method is highly effective for terminal alkynes, its application to unsymmetrical internal alkynes is limited as it often yields a mixture of two different ketones, reducing its synthetic utility. libretexts.orglibretexts.org
Table 3: Sterically Hindered Borane Reagents for Selective Hydroboration of Terminal Alkynes
| Reagent Name | Abbreviation | Structure | Key Feature | Reference |
|---|---|---|---|---|
| Disiamylborane (B86530) | Sia₂BH | [(CH₃)₂CH-CH(CH₃)]₂BH | Bulky dialkylborane, prevents double addition. | wikipedia.orglibretexts.org |
| 9-Borabicyclo[3.3.1]nonane | 9-BBN | C₈H₁₅B-H | High regioselectivity and thermal stability. | masterorganicchemistry.commasterorganicchemistry.com |
| Dicyclohexylborane | Chx₂BH | (C₆H₁₁)₂BH | Used for selective mono-hydroboration. | scispace.com |
| 1,3,2-Benzodioxaborole (Catecholborane) | - | C₆H₄O₂BH | Milder hydroborating agent. | scispace.com |
Oxidative Workup Protocols for Alkyne Transformation
The second step of the sequence is the oxidation of the intermediate alkenylborane. The most common and effective protocol for this transformation involves the use of hydrogen peroxide (H₂O₂) under basic conditions, typically with an aqueous solution of sodium hydroxide (NaOH). libretexts.orgorgsyn.org
This oxidative workup replaces the carbon-boron bond with a carbon-oxygen bond, proceeding with retention of configuration. masterorganicchemistry.com The initial product is a vinyl alcohol, also known as an enol. libretexts.org Enols are generally unstable and rapidly rearrange to their more stable constitutional isomers, which are carbonyl compounds. masterorganicchemistry.com This process is called keto-enol tautomerism. For the enol derived from a terminal alkyne like this compound, tautomerization yields the corresponding aldehyde, 6-phenylhexanal. libretexts.orglibretexts.org
Synthetic Routes to Functionalized this compound Derivatives
Various synthetic strategies exist to produce functionalized derivatives of this compound, allowing for the introduction of diverse chemical moieties on either the aromatic ring or the hexynyl chain.
One straightforward approach is to begin with a pre-functionalized aryl halide and perform a Sonogashira coupling with a suitable hexynyl partner. nih.gov This allows for the incorporation of a wide array of substituents on the phenyl ring.
Alternatively, the alkyne functionality itself serves as a versatile handle for derivatization. As discussed previously, hydroboration-oxidation converts the terminal alkyne to an aldehyde (6-phenylhexanal). libretexts.org This aldehyde is a key intermediate that can undergo further reactions, such as reduction to the corresponding primary alcohol, 6-phenyl-1-hexanol (B16827), or oxidation to the carboxylic acid. The synthesis of 6-phenyl-1-hexanol from a related precursor, 6-phenylhex-5-yn-1-ol, via hydrogenation has been reported. chemicalbook.com
The terminal alkyne can also participate in other carbon-carbon and carbon-heteroatom bond-forming reactions. For example, Sonogashira coupling of a di-iodinated arene with a TMS-protected enyne can introduce a hex-5-en-1-yn-1-yl fragment. spbu.ru Furthermore, chiral hex-5-yn-2-ones are valuable precursors for the synthesis of chiral pyrroline (B1223166) units found in complex natural products. rsc.org These examples highlight the utility of the this compound scaffold in accessing a broad range of more complex and functionalized molecules.
Table 4: Examples of Synthetic Routes to Functionalized Derivatives
| Starting Material | Reaction Type | Product | Key Transformation | Reference |
|---|---|---|---|---|
| This compound | Hydroboration-Oxidation | 6-Phenylhexanal | Alkyne to Aldehyde | libretexts.orglibretexts.org |
| 6-Phenylhex-5-yn-1-ol | Hydrogenation | 6-Phenyl-1-hexanol | Alkyne to Alkane | chemicalbook.com |
| 3-Iodo-2-substituted benzothiophene | Sonogashira Coupling / Desilylation | Benzothiophene with hex-5-en-1-yn-1-yl fragment | C-C bond formation | spbu.ru |
| (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid | Multi-step synthesis | Chiral 1-hydroxyhex-5-yn-2-one derivative | Building block synthesis | rsc.org |
Synthesis of Halogenated this compound Analogues
The introduction of halogen atoms onto the this compound framework can be achieved through various strategies, either by building the molecule from halogenated precursors or by direct halogenation. Halogenated aryl compounds serve as crucial intermediates in organic synthesis, often acting as handles for further functionalization through cross-coupling reactions.
One effective strategy involves the decarboxylative halogenation of aromatic carboxylic acids. This method can provide regioisomers that are difficult to obtain through direct electrophilic aromatic halogenation. acs.org For instance, an appropriately substituted benzoic acid can be converted into the corresponding aryl halide, which can then be elaborated to the final this compound analogue. acs.org Similarly, halodecarboxylation of specific α,β-unsaturated acids using N-halosuccinimides offers a pathway to haloalkene derivatives. acs.org
A powerful and widely used method for constructing halogenated aryl-alkynes is the Sonogashira coupling of a halo-substituted aryl halide with a terminal alkyne. spbu.ru Research has demonstrated the synthesis of complex molecules such as 1-[5-Bromo-1-(6-phenylhex-5-yn-1-yl)-1H-indol-3-yl]ethanone, where a bromo-substituted indole is coupled with 6-phenylhex-5-yn-1-ol. This highlights the feasibility of incorporating halogen atoms on the aromatic portion of derivatives. acs.org
Another approach involves the electrophilic cyclization of diacetylenes to form iodo-substituted heterocyclic systems, which are then coupled with another alkyne via a second Sonogashira reaction to yield complex enediynes. spbu.ru This modular strategy allows for the precise placement of halogen atoms in the final structure.
Table 1: Selected Methods for Synthesizing Halogenated Aryl-Alkyne Systems
| Method | Reagents/Catalysts | Substrate Type | Product Type | Key Features | Citation |
|---|---|---|---|---|---|
| Decarboxylative Halogenation | N-Halosuccinimide, LiOAc | Aromatic or α,β-Unsaturated Carboxylic Acids | Aryl or Vinyl Halides | Provides access to regioisomers not easily obtained by direct halogenation. | acs.org |
| Sonogashira Coupling | Pd/Cu catalyst, Base | Aryl Halide, Terminal Alkyne | Aryl-Alkyne | Highly versatile and tolerant of many functional groups. | metu.edu.trspbu.ru |
Preparation of Alkyl-Substituted Aryl-Alkyne Compounds
The introduction of alkyl groups to the aryl-alkyne structure can be accomplished at various positions, leading to a diverse range of compounds. Methods for alkylation can target either the aromatic ring or the alkynyl chain, employing transition metal-catalyzed cross-coupling reactions as a primary tool.
Iron-catalyzed cross-coupling reactions provide a general and inexpensive route for connecting nonactivated secondary alkyl bromides and iodides with alkynyl Grignard reagents, affording substituted alkynes in good yields. organic-chemistry.org Palladium-catalyzed Kumada-Corriu coupling is another effective method for forming C(sp)-C(sp3) bonds between unactivated alkyl halides and alkynyllithiums or their Grignard counterparts. organic-chemistry.org
For substitution on the aryl ring, classic methods like the Friedel-Crafts alkylation can be considered, although they may be limited by rearrangement and polyalkylation issues. A more controlled approach involves the cross-coupling of an organometallic reagent with a halogenated this compound analogue.
Recent advancements have focused on ligand-controlled regioselective reactions. For example, rhodium-catalyzed addition of arylboronic acids to aryl(alkyl)alkynes can be directed to produce either 1,1-diarylalkenes or their isomers simply by choosing the appropriate ligand, demonstrating a high level of control over the final product structure. nih.gov Furthermore, stereoselective germylzincation of internal alkynes, including nonsymmetric (aryl, alkyl)-substituted variants, has been achieved through a radical chain process, yielding trisubstituted vinylgermanes that can be further functionalized. acs.org
Table 2: Comparison of Catalytic Methods for Alkyl-Aryl Alkyne Synthesis
| Method | Catalyst System | Reactants | Bond Formed | Key Features | Citation |
|---|---|---|---|---|---|
| Iron-Catalyzed Cross-Coupling | Iron catalyst | Alkyl Halide + Alkynyl Grignard | C(sp)-C(sp3) | Inexpensive and effective for nonactivated alkyl halides. | organic-chemistry.org |
| Kumada-Corriu Coupling | Pd₂(dba)₃ / Ph₃P | Alkyl Halide + Alkynyllithium | C(sp)-C(sp3) | General method for C(sp)-C(sp3) bond formation. | organic-chemistry.org |
Emerging and Sustainable Synthetic Approaches for this compound
In line with the growing demand for environmentally responsible chemical manufacturing, the synthesis of this compound is being re-evaluated through the lens of green chemistry and process intensification technologies like flow chemistry.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to minimize the environmental impact of chemical processes. dergipark.org.tr For the synthesis of this compound, this involves several key considerations:
Waste Prevention and Atom Economy : The core principle is to design syntheses that prevent waste generation. acs.org Atom economy, a concept developed by Barry Trost, is a critical metric that measures how many atoms from the reactants are incorporated into the final product. dergipark.org.tracs.org Catalytic reactions, such as the aforementioned Sonogashira coupling, are inherently more atom-economical than stoichiometric methods. The Diels-Alder reaction is often cited as an ideal example of a 100% atom-efficient reaction. dergipark.org.tr
Safer Solvents and Auxiliaries : A significant portion of the mass and environmental impact of a typical chemical process comes from solvents. skpharmteco.com The goal is to replace hazardous solvents like DMF, NMP, and chlorinated hydrocarbons with greener alternatives or to eliminate them where possible. skpharmteco.com Solvent selection guides can help chemists choose options that are less toxic and have fewer life cycle impacts. skpharmteco.com
Design for Energy Efficiency : Synthetic methods should be designed to minimize energy consumption by conducting reactions at ambient temperature and pressure whenever feasible. acs.orgresearchgate.net
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. researchgate.net The use of biocatalysis with enzymes can perform reactions under mild, aqueous conditions with high specificity, often eliminating the need for protecting groups. acs.orgresearchgate.net
Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they require additional reagents and generate waste. acs.org
Flow Chemistry Applications for Scalable Production
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the production of fine chemicals like this compound. cdg.ac.at This technology enables superior control over reaction parameters, leading to improved safety, efficiency, and scalability. cdg.ac.atmdpi.com
Key benefits of flow chemistry include:
Enhanced Heat and Mass Transfer : Microreactors have a high surface-area-to-volume ratio, allowing for rapid and efficient heat exchange. cdg.ac.at This enables precise temperature control, even for highly exothermic reactions, and allows for operations under high-temperature and high-pressure conditions that might be unsafe in batch reactors. cdg.ac.at
Improved Safety : The small volume of the reactor at any given time minimizes the risk associated with handling hazardous reagents or intermediates. cdg.ac.at This makes it possible to explore "forbidden chemistries" that are considered too dangerous for large-scale batch processing. scispace.com
Scalability and Automation : Scaling up production in a flow system is achieved by running the system for a longer duration or by using multiple reactors in parallel ("numbering-up"), which avoids the redevelopment often required when scaling up batch processes. cdg.ac.at Flow systems are also well-suited for automation, enabling high-throughput synthesis and optimization. vapourtec.com
Flow chemistry has been successfully applied to a variety of reactions relevant to aryl-alkyne synthesis, including multi-step syntheses and copper-catalyzed azide (B81097)/alkyne cycloadditions. mdpi.compnas.org The integration of synthesis and purification steps into a continuous stream is a powerful strategy for efficient and scalable production. scispace.compnas.org
Table 3: Comparison of Batch vs. Flow Synthesis
| Feature | Batch Synthesis | Flow Synthesis | Citation |
|---|---|---|---|
| Scalability | Often requires re-optimization for larger scales. | Achieved by longer run times or parallelization (numbering-up). | cdg.ac.at |
| Heat Transfer | Limited by vessel surface area, can lead to hotspots. | Highly efficient due to high surface-area-to-volume ratio. | cdg.ac.at |
| Safety | Higher risk due to large volumes of reagents/solvents. | Minimized risk due to small reactor volume. | cdg.ac.atscispace.com |
| Reaction Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and residence time. | cdg.ac.atmdpi.com |
| Process Type | Discontinuous, sequential steps. | Continuous, potential for integrated multi-step (telescoped) reactions. | mdpi.com |
Reactivity and Chemoselective Transformations of Hex 5 Yn 1 Yl Benzene
Alkyne Functional Group Reactivity in (Hex-5-yn-1-yl)benzene
The terminal alkyne group is the most reactive site in this compound under many conditions, allowing for selective modifications without altering the phenyl group. Its reactivity enables the synthesis of a diverse range of derivatives, making it a valuable building block in organic synthesis.
The addition of hydrogen halides (HX) and water across the carbon-carbon triple bond of this compound are fundamental transformations that proceed with predictable regioselectivity.
Hydrohalogenation: The reaction of this compound with hydrogen halides such as HBr or HCl typically follows Markovnikov's rule. masterorganicchemistry.commcmaster.ca The initial protonation of the alkyne occurs at the terminal carbon (C-6), leading to the formation of a more stable secondary vinyl carbocation at the internal carbon (C-5). Subsequent attack by the halide ion (X⁻) on this carbocation yields the corresponding 5-halo-5-phenylhex-1-ene. If a second equivalent of HX is used, addition continues, resulting in a geminal dihalide, where both halogen atoms are attached to the same carbon. masterorganicchemistry.com Recent advancements have also described ruthenium-catalyzed hydrohalogenation methods that can offer high regioselectivity under mild conditions using simple halogen sources. acs.org
Hydration: The hydration of the terminal alkyne in this compound is a key method for synthesizing ketones. This transformation can be catalyzed by acids or, more commonly, by transition metals.
Markovnikov Hydration: In the presence of catalysts like mercury(II) salts in aqueous acid or, more modernly, gold(I) or gold(III) complexes, the hydration of this compound follows Markovnikov's rule. acs.orglibretexts.org Water adds across the triple bond to form an intermediate enol, which rapidly tautomerizes to the more stable keto form. mcmaster.ca This results in the formation of a methyl ketone, specifically 1-phenylhexan-2-one. Neutral gold(I) complexes, such as [(IPr)AuCl], have proven to be highly effective and general catalysts for this transformation, providing methyl ketones with high yields and complete regioselectivity under acid-free conditions. acs.orgorganic-chemistry.orgorganic-chemistry.org
Anti-Markovnikov Hydration: To achieve anti-Markovnikov hydration and produce the corresponding aldehyde (6-phenylhexanal), a different synthetic strategy is required. The most common method is hydroboration-oxidation. libretexts.org Reaction of this compound with a sterically hindered borane (B79455) reagent, such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic solution, yields the aldehyde. libretexts.org This approach reverses the typical regioselectivity by placing the boron atom on the less substituted terminal carbon. libretexts.org
Dual catalytic systems have also been developed to afford either branched (Markovnikov) or linear (anti-Markovnikov) alcohols from terminal alkynes with high regioselectivity. nih.govorganic-chemistry.org
The reduction of the alkyne in this compound can be controlled to produce either the corresponding alkene (semihydrogenation) or the fully saturated alkane (hydrogenation).
Catalytic Hydrogenation: Complete reduction of the triple bond is typically achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. libretexts.org This reaction converts this compound into (6-phenylhexyl)benzene. The reaction is exothermic and proceeds through an alkene intermediate. libretexts.org Under more vigorous conditions, such as higher pressures and temperatures, the benzene (B151609) ring can also be reduced to a cyclohexane (B81311) ring. google.com
Semihydrogenation: The partial reduction of the alkyne to an alkene is a more nuanced transformation, where the choice of catalyst and conditions dictates the stereochemical outcome. rsc.org
cis-Alkene (Z-isomer) Formation: Semihydrogenation to yield the cis-alkene, (Z)-(hex-5-en-1-yl)benzene, is commonly accomplished using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). This catalyst is deactivated to prevent over-reduction to the alkane. rsc.org Other modern methods include the use of palladium nanoparticle catalysts, which have shown high conversion and excellent Z/E selectivity for the cis-isomer. amazonaws.com
trans-Alkene (E-isomer) Formation: The synthesis of the trans-alkene, (E)-(hex-5-en-1-yl)benzene, is typically achieved by dissolving metal reduction, using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures.
Recent research has also explored copper-catalyzed transfer semihydrogenation using reagents like ammonia borane, which can provide high conversions under specific conditions. rsc.org
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. pcbiochemres.com The terminal alkyne of this compound makes it an ideal substrate for one of the most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govsemanticscholar.org
The CuAAC reaction is a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole ring by joining a terminal alkyne with an azide (B81097). sci-hub.se This reaction has been widely used to link this compound to various molecular scaffolds. nih.govacs.org The reaction's reliability and mild conditions make it a powerful tool in materials science, bioconjugation, and drug discovery. pcbiochemres.comresearchgate.net For instance, this compound and its derivatives have been "clicked" onto larger structures like calixarenes to create complex, functional macrocycles. nih.govacs.org
The CuAAC reaction involving this compound is compatible with a vast range of azide substrates. thieme-connect.deunits.it The reaction conditions are generally mild, often proceeding at room temperature in various solvents, including aqueous mixtures. beilstein-journals.org
The scope of azides includes simple alkyl and aryl azides, as well as more complex molecules bearing other functional groups. Studies have demonstrated successful reactions with substrates like benzyl (B1604629) azide and phenyl azide. acs.orgcsic.es The reaction also tolerates sterically demanding azides and functionalized azides, such as those containing peroxide moieties. nih.govrsc.org The primary requirement is the solubility of the reactants in the chosen solvent system. units.it
| Azide Substrate | Alkyne Substrate Example | Catalyst System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzyl Azide | Phenylacetylene (B144264) | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | Room Temp | Quantitative | acs.orgcsic.es |
| Phenyl Azide | Hex-1-yne | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | Room Temp | Quantitative | csic.es |
| Azidomethyl Phenyl Sulfide | This compound | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | High | nih.gov |
| 1-(Azidomethyl)-4-methoxybenzene | This compound | CuI | THF | Room Temp | High | nih.gov |
| 1-(Hex-5-yn-1-yl)-1H-imidazole | Calix organic-chemistry.orgarene Azide | CuBr, PMDETA | DMF | 40 °C | High | nih.gov |
The efficiency and rate of the CuAAC reaction are highly dependent on the catalytic system employed. The active catalyst is a copper(I) species, which can be introduced directly or generated in situ. researchgate.net
In Situ Systems: The most common approach involves using a stable copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), in combination with a reducing agent like sodium ascorbate. nih.gov This system is convenient and effective in a variety of solvents, including water.
Direct Copper(I) Sources: Copper(I) halides like CuI or CuBr are also frequently used. nih.govnih.gov These catalysts can be more reactive but are sensitive to oxidation, often requiring an inert atmosphere.
Ligand Acceleration: The addition of ligands can significantly enhance the reaction rate and stabilize the active Cu(I) catalyst, preventing disproportionation. researchgate.netscispace.com Polydentate amine ligands such as PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) and triazole-based ligands like TTTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are known to be effective accelerators. nih.govnih.gov
Advanced Catalysts: More recently, well-defined copper(I) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have been developed. beilstein-journals.orgacs.org These catalysts can exhibit exceptionally high activity, allowing for very low catalyst loadings (down to ppm levels) and rapid reaction times, even under neat (solvent-free) conditions. acs.orgcsic.es
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| CuSO₄·5H₂O / Sodium Ascorbate | H₂O, t-BuOH/H₂O, DMF; Room Temp | Air-stable, works in aqueous media, inexpensive. | Requires a reducing agent. | nih.gov |
| CuI or CuBr | Organic solvents (THF, DMF); Room Temp | High reactivity, no reducing agent needed. | Sensitive to air/oxidation. | nih.govnih.gov |
| CuI / Ligand (e.g., TTTA) | Various solvents; Room Temp | Accelerated rate, stabilizes Cu(I), protects functional groups. | Ligand synthesis adds cost/steps. | nih.gov |
| [Cu(NHC)]X Complexes | Neat or in various solvents; Room Temp | Extremely high activity, very low catalyst loading, air/moisture stable. | More complex and expensive catalyst synthesis. | beilstein-journals.orgacs.orgcsic.es |
| Copper Nanoparticles (CuNPs) | DMF, H₂O; Often requires heat or MW | Heterogeneous, potentially recyclable. | Can have lower activity or require activation. | nih.gov |
Click Chemistry Applications of this compound
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
Control of Byproduct Formation in CuAAC
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, is a powerful method for forming 1,2,3-triazoles. mdpi.com However, when substrates containing sensitive functional groups, such as peroxides, are used, the formation of byproducts can be a significant issue. nih.govnih.gov In the context of peroxide-substituted alkynes reacting with azides, a notable side reaction is the heterolytic fragmentation of the peroxide, leading to the formation of an aldehyde. nih.gov
Several strategies have been developed to suppress this unwanted byproduct formation. One effective method is the use of an excess of the alkyne substrate. nih.govnih.gov This approach is thought to work by providing a proton source to quench a key C5-cuprated triazole intermediate in the catalytic cycle before it can promote peroxide fragmentation. nih.gov Another successful strategy involves the addition of triethylsilane to the reaction mixture, which can also quench reactive organocopper species. nih.govnih.gov
Furthermore, modifying the alkyne itself offers a robust solution. The replacement of the terminal hydrogen with an iodine atom to form an iodoalkyne has been shown to completely suppress aldehyde byproduct formation. nih.govnih.gov Iodoalkynes exhibit enhanced reactivity in CuAAC reactions compared to their terminal alkyne counterparts, often leading to faster and cleaner conversions to the desired triazole product. nih.gov
| Strategy | Outcome on Aldehyde Byproduct Formation | Reference |
| Use of excess alkyne | Suppression of byproduct | nih.govnih.gov |
| Addition of triethylsilane | Suppression of byproduct | nih.govnih.gov |
| Conversion of alkyne to iodoalkyne | Complete suppression of byproduct | nih.govnih.gov |
Utilization of this compound for Modular Peroxide Introduction
The "click" methodology provides a modular and efficient way to introduce peroxide functionalities into a variety of molecules. nih.govnih.gov This is particularly valuable as organic peroxides are important motifs in various fields due to their roles as oxidants, radical initiators, and pharmacophores. nih.gov
The synthesis of peroxide-containing building blocks for click chemistry can be achieved through several routes. For instance, alkynyl hydroperoxyacetals can be prepared by the ozonolysis of an alkene in the presence of an alkynol. researchgate.netresearchgate.net These hydroperoxyacetals can then be readily methylated to yield the more stable peroxyacetals. nih.gov The subsequent iodination of these alkynyl peroxyacetals provides the corresponding iodoalkynyl peroxyacetals, which are highly reactive partners for CuAAC reactions. nih.govresearchgate.net
The synthesis of azido-substituted peroxides has also been reported. rsc.org For example, 1-azido-(4-(tert-butylperoxy))butane can be synthesized from 1-bromo-4-chlorobutane (B103958) through a two-step sequence involving nucleophilic substitution with sodium azide followed by reaction with tert-butyl hydroperoxide under basic conditions. rsc.org These peroxide-containing azides can then be reacted with simple alkynes like this compound. nih.gov
The reactivity of peroxide-substituted alkynes in CuAAC reactions is influenced by several factors, including the proximity of the peroxide group to the alkyne and the nature of the alkyne (terminal vs. iodoalkyne). nih.govnih.gov
Click reactions involving dialkyl peroxide-substituted alkynes and azides can proceed in both organic and biphasic media to furnish peroxide-substituted 1,2,3-triazoles. nih.govrsc.org However, as mentioned, the formation of aldehyde byproducts via peroxide fragmentation can be a competing process. nih.gov The use of iodoalkynyl peroxides has been shown to be particularly advantageous, leading to good yields of the desired peroxy triazoles with minimal to no aldehyde byproduct formation. nih.gov
In contrast, the click reactions of alkynyl peroxyacetals can also be challenging. When the peroxyacetal group is in close proximity to the alkyne, fragmentation to an acetate ester can occur. nih.gov Increasing the distance between the peroxyacetal and the alkyne moiety can minimize this reductive fragmentation. nih.govnih.gov For example, a longer-chain peroxyacetal and its corresponding iodoalkyne have been shown to react cleanly with azides in the presence of a copper(I) catalyst to give the desired peroxy triazoles as the major product. researchgate.net
Reactions of simple alkynes with peroxide-containing azides have been found to be less efficient, often resulting in modest yields and recovery of a significant amount of the starting peroxyazide. nih.govrsc.org
| Reactants | Catalyst System | Key Observation | Reference |
| Peroxyalkyne + Azidoalkylbenzene | CuI/NEt3 or CuSO4/sodium ascorbate | Rapid formation of triazole, but potential for aldehyde byproduct. | nih.govresearchgate.net |
| Iodoalkynyl peroxide + Azide | CuI | Good yield of peroxy triazole, no aldehyde byproduct. | nih.gov |
| Alkynyl peroxyacetal (short chain) + Azide | Cu(I) | Poor results, fragmentation to acetate ester observed. | nih.gov |
| Alkynyl peroxyacetal (long chain) + Azide | Cu(I) | Clean reaction, peroxy triazole is the major product. | researchgate.net |
| Simple alkyne + Peroxyalkyl azide | CuI/Et3N | Modest yield, significant recovery of starting azide. | rsc.org |
Aromatic Ring Reactivity in this compound
The phenyl group of this compound can undergo reactions typical of aromatic compounds, offering another avenue for molecular modification.
Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety
The hexynyl substituent on the benzene ring is an alkyl group, which is generally considered an activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. This is due to the electron-donating inductive effect of the alkyl chain. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield a mixture of ortho- and para-substituted products. The specific ratio of these isomers would be influenced by steric hindrance from the hexynyl chain, which might favor para-substitution.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This method relies on the presence of a directing metalation group (DMG), typically a Lewis basic functional group, that can coordinate to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org
In the case of this compound, the hexynyl substituent itself does not function as a strong DMG. To achieve directed ortho-metalation, one would first need to introduce a suitable DMG onto the phenyl ring. Common and effective DMGs include amides, carbamates, methoxy (B1213986) groups, and tertiary amines. wikipedia.org Once a DMG is in place, treatment with a strong base like n-butyllithium, often in the presence of an additive like tetramethylethylenediamine (TMEDA), would generate an ortho-lithiated species. baranlab.org This aryllithium intermediate can then be trapped with a wide variety of electrophiles to introduce a new substituent exclusively at the ortho position. wikipedia.org This two-step sequence provides a highly regioselective alternative to classical electrophilic aromatic substitution. wikipedia.orgbaranlab.org
Intermolecular Cross-Coupling Reactions Involving this compound
Intermolecular cross-coupling reactions are fundamental transformations in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. For a substrate like this compound, which possesses a terminal alkyne, these reactions offer a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The reactivity of the terminal alkyne is central to these transformations, which are often catalyzed by transition metals.
Further Exploration of Palladium-Catalyzed Coupling Reactions
Palladium catalysis is a cornerstone of modern cross-coupling chemistry, with reactions like the Sonogashira, Heck, and Suzuki couplings being widely employed. researchgate.net The Sonogashira coupling, in particular, is highly relevant for terminal alkynes like this compound, as it directly couples the alkyne with aryl or vinyl halides. researchgate.netmdpi.com
Recent advancements have focused on expanding the scope and improving the efficiency and sustainability of these reactions. For instance, research has explored the use of copper-free Sonogashira couplings to mitigate the environmental and practical issues associated with copper co-catalysts. researchgate.netbeilstein-journals.org In some cases, visible-light irradiation in the presence of a ruthenium-based photocatalyst has been shown to enhance the efficiency of copper-free Sonogashira reactions, although the precise role of the photocatalyst is not always fully understood. beilstein-journals.org
The development of novel palladium catalysts and ligand systems continues to be an active area of research. These efforts aim to broaden the substrate scope, improve functional group tolerance, and enable reactions to proceed under milder conditions. researchgate.netacs.org For example, the use of highly active phosphine (B1218219) ligands can facilitate the coupling of challenging substrates. researchgate.net
Below is a table summarizing representative palladium-catalyzed cross-coupling reactions involving terminal alkynes, which are analogous to the potential reactivity of this compound.
| Catalyst System | Reactants | Product Type | Key Features |
| Pd(OAc)2/AgF | Cp2TiAr2, Arylacetylene | Disubstituted Alkyne | High yields, mild room temperature conditions. mdpi.com |
| PdCl2(PPh3)2/CuI | Terminal Alkyne, Aryl Halide | Aryl-substituted Alkyne | Classic Sonogashira conditions, widely applicable. mdpi.com |
| [(allyl)PdCl]2/PtBu3 | Terminal Alkyne, Aryl Bromide | Aryl-substituted Alkyne | High efficiency with bulky phosphine ligands. escholarship.org |
| Pd(PPh3)4 | Alkenylborane, Aryl Halide | Arylated Alkene | Suzuki-type coupling demonstrating C(sp2)-C(sp2) bond formation. acs.org |
Nickel- and Copper-Catalyzed Coupling Reactions
While palladium has been the dominant metal in cross-coupling, nickel and copper catalysts have emerged as powerful and often more cost-effective alternatives. escholarship.orguni-regensburg.decaltech.edu Nickel catalysis, in particular, has seen a surge in interest due to its unique reactivity and ability to catalyze challenging transformations. beilstein-journals.orgnih.gov
Nickel-catalyzed cross-coupling reactions often proceed through different mechanistic pathways than their palladium counterparts, sometimes involving radical intermediates or different oxidation states of the metal. researchgate.net The combination of nickel catalysis with photoredox catalysis has opened up new avenues for C-H functionalization and hydroalkylation of alkynes. beilstein-journals.orgrameshrasappan.com In these dual catalytic systems, a photocatalyst absorbs visible light and engages in single-electron transfer (SET) events to generate reactive intermediates that can then participate in the nickel-catalyzed cycle. beilstein-journals.orgprinceton.edu
Copper catalysis is well-known for the Glaser coupling (the oxidative coupling of terminal alkynes) and as a co-catalyst in the Sonogashira reaction. mdpi.com However, modern research has expanded the utility of copper to a wider range of cross-coupling reactions, including C-N and C-O bond formation. uni-regensburg.denih.gov Copper-catalyzed reactions can also be promoted by light, with Cu(I)/Cu(II) photoredox cycles enabling various transformations, such as the coupling of alkyl halides with olefins. jscimedcentral.com
The following table provides an overview of nickel- and copper-catalyzed reactions relevant to alkyne chemistry.
| Catalyst System | Reactants | Product Type | Key Features |
| Ni(II)/Ir(III) photocatalyst | Internal Alkyne, C(sp3)-H source | Trisubstituted Alkene | Photoredox nickel-catalyzed hydroalkylation. beilstein-journals.org |
| Ni(0)/Photocatalyst | Terminal Alkyne, Aldehyde | α,β-Unsaturated Ketone | Highly regioselective and stereoselective hydroacylation. rameshrasappan.com |
| Cu(MeCN)4PF6 | 2-Alkynylazobenzene | 3-Alkenyl-2H-indazole | Intramolecular hydroamination with 1,2-hydride shift. nih.gov |
| CuI/Binap | Terminal Alkyne, Olefin, CF3S-source | Trifluoromethylthiolated Alkene | Photocatalytic three-component reaction. jscimedcentral.com |
| CuSO4 | Terminal Alkyne, Sulfonyl Azide, Allylamine | 2,3-Dihydro-1H-imidazo-[1,2-a]indole | Multi-component reaction for heterocycle synthesis. rsc.org |
Radical-Mediated Transformations of this compound and its Analogues
Radical chemistry offers a complementary approach to traditional ionic reactions for the functionalization of molecules like this compound. The terminal alkyne group is a good radical acceptor, enabling a variety of addition and cyclization reactions.
Hydroalkylation Reactions via Halogen Atom Transfer
Hydroalkylation of alkynes via halogen atom transfer (XAT) is a powerful method for the formation of carbon-carbon bonds. tesisenred.net This process typically involves the generation of an alkyl radical from an alkyl halide, which then adds to the alkyne. Recent advancements have focused on the use of photoredox catalysis to mediate these transformations under mild conditions. nih.govrsc.org
The success of photocatalytic hydroalkylation relies on the careful selection of the photocatalyst and reaction conditions. rsc.org Organic dyes and metal complexes (e.g., iridium or ruthenium-based) are commonly used as photocatalysts. beilstein-journals.orgresearchgate.net These catalysts absorb visible light and initiate a single-electron transfer (SET) process with a suitable donor or acceptor to generate the key radical intermediate.
Optimization of the photocatalyst is crucial for efficient reaction. rsc.org For instance, in some systems, iridium-based photocatalysts have been shown to be highly effective. beilstein-journals.org The choice of solvent, light source (e.g., blue LEDs), and temperature can also significantly impact the reaction outcome. In some cases, the use of boryl radical sources, such as tetraphenylborate (B1193919) salts, has been shown to be effective in mediating halogen atom transfer from alkyl and aryl bromides. rsc.org
The following table summarizes key aspects of photocatalyst optimization for hydroalkylation reactions.
| Photocatalyst Type | Radical Precursor | Key Optimization Parameters | Outcome |
| Iridium-based | Alkyl Halide | Light source, solvent, base | Efficient hydroalkylation of alkynes. beilstein-journals.org |
| Ruthenium-based | Aryldiazonium Salt | Ligand, solvent | Generation of aryl radicals for coupling. beilstein-journals.org |
| Organic Dyes | Alkyl Carboxylic Acid | Base, solvent | Decarboxylative radical generation. princeton.edu |
| None (direct irradiation) | NHC-ligated borane, Alkyl Halide | Wavelength (UV-A), NHC ligand on boron | Efficient radical chain propagation. nih.gov |
To elucidate the mechanism of these radical-mediated reactions, various experiments are employed. Radical quenchers, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are often added to the reaction mixture. rsc.org If the reaction is inhibited or quenched by the presence of TEMPO, it provides strong evidence for the involvement of radical intermediates. rsc.org
Radical clock experiments are another powerful tool for mechanistic investigation. rsc.org These experiments utilize substrates that can undergo a characteristic and rapid rearrangement if a radical is formed at a specific position. The observation of the rearranged product confirms the presence of the radical intermediate and can provide information about the rates of competing reaction pathways.
Computational studies, such as Density Functional Theory (DFT) calculations, are also increasingly used to model the reaction mechanism and rationalize the observed reactivity and selectivity. nih.gov These studies can provide insights into the energies of intermediates and transition states, helping to build a comprehensive picture of the reaction pathway. The absence of product formation in the dark or without the photocatalyst further confirms the light-dependent, photocatalytic nature of the transformation. rsc.org
Other Radical Addition and Cyclization Pathways
Beyond the more common radical reactions, the this compound framework is a versatile substrate for a variety of other radical-mediated transformations. These pathways often involve the generation of radicals from heteroatoms or the participation of external radical species, leading to the synthesis of diverse heterocyclic and polycyclic structures. The regioselectivity of these cyclizations, particularly the competition between 5-exo and 6-endo pathways, is a subject of ongoing investigation and can be influenced by subtle structural and electronic factors. researchgate.netnih.gov
Computational studies on hex-5-yn-1-yl radical systems have provided significant insights into the factors governing cyclization preferences. researchgate.net High-level quantum chemical calculations have explored the impact of incorporating different first, second, and third-row elements as linkers within the hexynyl chain. researchgate.netnih.gov While systems with carbon, oxygen, and nitrogen linkers typically favor the kinetically preferred 5-exo-dig cyclization, it has been shown that incorporating elements such as silicon, phosphorus, and sulfur can shift the preference towards the 6-endo-dig pathway. researchgate.netnih.gov This shift is attributed to stereoelectronic effects and changes in the structural parameters (bond lengths and angles) of the radical intermediate, which preferentially destabilize the transition state for the 5-exo cyclization. researchgate.netnih.gov
Transformations Involving Sulfur-Based Radicals
The addition of sulfur-based radicals, such as thiyl (RS•) and sulfonyl (RSO₂•) radicals, to the alkyne moiety of this compound and its derivatives represents a powerful strategy for constructing sulfur-containing heterocycles. mdpi.comresearchgate.net These reactions can proceed via intermolecular addition followed by cyclization or through intramolecular pathways if the sulfur-containing group is already part of the substrate.
A notable example is the arylsulfonyl radical-induced cascade bicyclization of benzene-linked 1,7-diynes, which are structurally related to this compound. acs.orgacs.org In this process, an arylsulfonyl radical, generated from an aryldiazonium tetrafluoroborate (B81430) and a sulfur dioxide surrogate, adds to one of the alkyne units. acs.org This initial addition initiates a sequence of cyclizations, typically a 6-exo-dig cyclization onto the benzene ring followed by a 5-endo-trig cyclization, ultimately yielding complex, dual sulfone-containing naphtho[1,2-c]thiophene (B14749731) 2,2-dioxides. acs.orgacs.org The proposed mechanism involves the formation of a vinyl radical which is subsequently trapped by sulfur dioxide. acs.org
| Entry | Substrate | Reagents | Product | Yield |
| 1 | 1-(Hex-1-yn-1-yl)-2-(1-methoxybut-3-yn-1-yl)benzene | 4-Methylbenzenediazonium tetrafluoroborate, DABSO, K₂CO₃ | 1-Methoxy-4-tosyl-3-((tosyl)methyl)-1,3,4,5-tetrahydro-6H-benzo[f]naphtho[1,2-c]thiophene 2,2-dioxide | 75% |
| 2 | 1-((4-Chlorophenyl)ethynyl)-2-(1-methoxybut-3-yn-1-yl)benzene | 4-Methylbenzenediazonium tetrafluoroborate, DABSO, K₂CO₃ | 8-Chloro-1-methoxy-4-tosyl-3-((tosyl)methyl)-1,3,4,5-tetrahydro-6H-benzo[f]naphtho[1,2-c]thiophene 2,2-dioxide | 71% |
| 3 | 4-Chloro-2-(1-methoxybut-3-yn-1-yl)-1-(phenylethynyl)benzene | 4-Methylbenzenediazonium tetrafluoroborate, DABSO, K₂CO₃ | 9-Chloro-1-methoxy-4-tosyl-3-((tosyl)methyl)-1,3,4,5-tetrahydro-6H-benzo[f]naphtho[1,2-c]thiophene 2,2-dioxide | 72% |
Table 1: Examples of Arylsulfonyl Radical-Induced Cascade Cyclization of Benzene-Linked 1,7-Diynes. Data sourced from ACS Omega. acs.orgacs.org
Photocatalytic Radical Cyclizations
Modern synthetic methods have enabled novel radical cyclizations of this compound derivatives through visible-light photocatalysis. These reactions often proceed through single-electron transfer (SET) processes, generating radical ions that undergo unique cyclization cascades.
For instance, (E)-1-(2-(hex-1-yn-1-yl)phenyl)-2-phenyldiazene can be transformed into complex tetracyclic aza-aromatic compounds using an iridium photocatalyst. rsc.org Under blue light irradiation, the photocatalyst is believed to generate a radical cation from the azobenzene (B91143) substrate. rsc.org This intermediate then undergoes a C–N bond formation via the attack of a nitrogen atom onto the alkyne, followed by a C–C bond formation and subsequent hydrogen atom transfer to yield 11H-indolo[1,2-b]indazoles. rsc.org Control experiments, including the use of radical quenchers, have supported the involvement of radical species in this transformation. rsc.org This method highlights a regiodivergent approach where the reaction mechanism, and thus the final product, can be switched between a radical or polar pathway by the choice of catalyst. rsc.org
Mechanistic Investigations of Hex 5 Yn 1 Yl Benzene Reactivity
Elucidation of Reaction Pathways through Kinetic Studies
While specific kinetic data for the reactions of (Hex-5-yn-1-yl)benzene are not extensively documented in the public domain, we can infer its likely kinetic behavior from studies on analogous systems, such as the intramolecular cyclization of similar enynes and the electrophilic addition to terminal alkynes.
For instance, the intramolecular radical cyclization of hex-5-ynyl radicals typically follows first-order kinetics, as the rate-determining step is the unimolecular cyclization of the radical intermediate. The rate of such reactions is highly dependent on the substitution pattern and the ability of the molecule to adopt a suitable conformation for cyclization.
Table 1: Representative Rate Constants for 5-exo-dig Radical Cyclizations of Substituted Hex-5-yn-1-yl Radicals at 80 °C
| Substituent on Phenyl Ring | Rate Constant (k) in s⁻¹ |
|---|---|
| H | 1.2 x 10⁵ |
| 4-Methoxy | 2.5 x 10⁵ |
Note: The data in this table are hypothetical and are presented to illustrate the expected trends based on the electronic effects of substituents on radical stability and cyclization rates. Electron-donating groups are expected to accelerate the reaction, while electron-withdrawing groups would likely decelerate it.
Radical Intermediates in this compound Transformations
Radical reactions are a significant class of transformations for unsaturated compounds like this compound. These reactions proceed through intermediates with unpaired electrons and are often initiated by light, heat, or radical initiators.
The direct detection of short-lived radical intermediates is challenging but can be achieved using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. unibo.it EPR spectroscopy detects species with unpaired electrons and can provide structural information about the radical. unibo.it
A more common method for studying radical intermediates is spin trapping. nih.gov In this technique, a "spin trap," a diamagnetic molecule, reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. nih.gov Common spin traps include nitrones like phenyl-N-tert-butylnitrone (PBN) and nitroxides like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
In the context of this compound, radical-mediated reactions, such as intramolecular cyclization, would generate a vinyl radical intermediate. This intermediate could be trapped by a spin trap, and the resulting adduct analyzed by EPR to confirm the presence and structure of the radical.
Table 2: Expected EPR Hyperfine Coupling Constants for a Spin Adduct of a Cyclized this compound Radical with PBN
| Nucleus | Hyperfine Coupling Constant (a) in Gauss (G) |
|---|---|
| ¹⁴N | 14.2 |
| α-¹H | 2.1 |
Note: These values are illustrative and based on typical data for PBN adducts of vinyl radicals. The exact values would provide information about the geometry and electronic distribution of the trapped radical.
The course of a radical reaction can be significantly influenced by the choice of radical initiator and the presence of radical inhibitors. Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide, which decompose upon heating or UV irradiation to generate radicals that can initiate a chain reaction.
Conversely, radical inhibitors, or scavengers, can quench radical reactions. Molecules like hydroquinone (B1673460) or TEMPO can react with radical intermediates to form stable, non-reactive species, thus terminating the radical chain. The observation that a reaction is suppressed by the addition of a radical inhibitor is strong evidence for a radical mechanism.
For this compound, the efficiency of a radical-induced cyclization could be enhanced by using an appropriate initiator and would be expected to be diminished in the presence of a radical scavenger.
Ionic Mechanisms in this compound Chemistry
In addition to radical pathways, this compound can undergo reactions that proceed through ionic intermediates. These reactions are typically facilitated by polar solvents and the presence of acids or bases.
The terminal alkyne of this compound is weakly acidic and can be deprotonated by a strong base, such as sodium amide (NaNH₂), to form a terminal acetylide anion. libretexts.org This anion is a potent nucleophile and can participate in a variety of reactions, including nucleophilic substitution and addition to carbonyl compounds. libretexts.org The formation of this anionic intermediate can be confirmed by quenching the reaction with an electrophile, such as an alkyl halide, and identifying the corresponding substituted alkyne.
On the other hand, the alkyne can be protonated by a strong acid to form a vinyl cation intermediate. chemistrysteps.com This cationic species is highly electrophilic and will readily react with any available nucleophile. chemistrysteps.com The stability of this vinyl cation is a key factor in determining the regioselectivity of electrophilic addition reactions. chemistrysteps.com
The reactivity of the triple bond in this compound is twofold. It can act as a nucleophile, donating its π-electrons to an electrophile, or the terminal carbon can become an electrophilic center after protonation.
In electrophilic addition reactions, the π-system of the alkyne attacks an electrophile (E⁺), leading to the formation of a vinyl cation. A subsequent attack by a nucleophile (Nu⁻) completes the addition. The regiochemistry of this addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the triple bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate.
Table 3: Regioselectivity of Electrophilic Addition of HBr to this compound
| Product | Markovnikov Adduct | Anti-Markovnikov Adduct |
|---|---|---|
| Structure | 5-Bromo-5-phenylhex-1-ene | 6-Bromo-5-phenylhex-1-ene |
| Predicted Major/Minor | Major | Minor |
Note: This table illustrates the expected outcome based on Markovnikov's rule for the addition of an electrophile to the terminal alkyne.
Conversely, the acetylide anion derived from this compound exhibits strong nucleophilic character. The electron-rich terminal carbon readily attacks electrophilic centers, such as the carbon atom of a carbonyl group or a primary alkyl halide. This nucleophilicity allows for the formation of new carbon-carbon bonds and is a valuable tool in organic synthesis.
Transition State Analysis and Energy Landscapes
The reactivity of this compound, particularly in intramolecular cyclization reactions, is governed by the energetics of the transition states involved. Transition state analysis and the corresponding energy landscapes offer a quantitative and conceptual framework for understanding reaction pathways, regioselectivity, and reaction rates. Computational chemistry plays a pivotal role in elucidating these aspects.
Key Concepts in Transition State Analysis:
Transition State Geometry: The specific arrangement of atoms at the highest point of the energy barrier along the reaction coordinate. For the cyclization of this compound, this would involve the nascent formation of a new carbon-carbon bond.
Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.
Reaction Coordinate: The path of minimum energy connecting reactants to products through the transition state.
Energy Landscapes of this compound Cyclization:
The intramolecular cyclization of this compound can proceed through different pathways, most notably radical or metal-catalyzed cyclizations. The energy landscape for such reactions would map the potential energy of the system as a function of the geometric changes occurring during the reaction.
In a hypothetical radical-induced cyclization, the reaction would likely proceed via a 6-membered ring closure. The transition state would involve the approach of the radical center (generated on the alkyl chain) to the alkyne moiety. Computational studies on analogous systems, such as the cyclization of the 1,3-hexadien-5-yn-1-yl radical, have shown that 5-exo cyclization is generally favored over 6-endo cyclization due to more favorable enthalpic and entropic factors associated with the formation of a smaller ring. acs.org However, for this compound, a 6-endo-dig cyclization to form a dihydronaphthalene derivative is a plausible pathway.
A hypothetical energy landscape for a gold-catalyzed intramolecular cyclization might involve the coordination of the gold(I) catalyst to the alkyne, followed by nucleophilic attack by the phenyl ring. The transition state would involve the simultaneous breaking of the C-H bond on the benzene (B151609) ring and the formation of the new C-C bond.
Interactive Data Table: Hypothetical Activation Energies for this compound Cyclization Pathways
The following table presents hypothetical activation energies for different potential cyclization pathways of this compound, based on values reported for analogous systems. These values are illustrative and would require specific computational studies for precise determination.
| Cyclization Pathway | Proposed Intermediate | Hypothetical Activation Energy (kcal/mol) | Favored/Disfavored |
| 6-endo-dig Radical Cyclization | Cyclohexadienyl radical | 15-20 | Favored |
| 5-exo-dig Radical Cyclization | Cyclopentylidenemethyl radical | 18-25 | Disfavored |
| Gold(I)-Catalyzed 6-endo-dig Cyclization | Gold-carbene complex | 10-15 | Highly Favored |
Note: These values are estimations based on related literature and are for illustrative purposes only.
Stereochemical Outcomes and Diastereoselective Control in Reactions
The stereochemical outcome of reactions involving this compound is of significant interest, particularly in the synthesis of complex molecules where the control of stereocenters is crucial. Diastereoselective control refers to the preferential formation of one diastereomer over another.
In the context of this compound, if the benzene ring or the alkyl chain is substituted, the formation of new stereocenters during cyclization can lead to multiple diastereomeric products. The diastereoselectivity of such reactions is often dictated by the geometry of the transition state.
Factors Influencing Diastereoselectivity:
Steric Hindrance: The non-bonded interactions between substituents in the transition state can favor conformations that lead to a specific diastereomer.
Electronic Effects: The electronic properties of substituents can influence the stability of the transition state.
Catalyst Control: In metal-catalyzed reactions, chiral ligands attached to the metal center can create a chiral environment that directs the reaction towards the formation of a specific enantiomer or diastereomer.
For instance, in a gold-catalyzed cascade reaction of a related diazo-yne, the formation of diastereomers was observed, with the diastereomeric ratio being influenced by the substituents on the aromatic ring. nih.gov
Predicting Stereochemical Outcomes:
Computational models, such as the Beckwith-Schiesser-Houk transition state model for radical cyclizations, can be employed to predict the stereochemical outcome of reactions. researchgate.net These models consider the chair-like and boat-like conformations of the cyclic transition state to determine the most stable pathway. For this compound, such models would predict the relative stereochemistry of substituents on the newly formed ring.
Interactive Data Table: Hypothetical Diastereomeric Ratios in Substituted this compound Cyclization
This table illustrates hypothetical diastereomeric ratios for the cyclization of a substituted this compound, demonstrating how different conditions could influence the stereochemical outcome.
| Substituent Position | Reaction Type | Catalyst/Initiator | Hypothetical Diastereomeric Ratio (A:B) |
| 4-position of phenyl ring | Radical Cyclization | AIBN | 2:1 |
| 1-position of alkyl chain | Radical Cyclization | AIBN | 3:1 |
| 4-position of phenyl ring | Gold(I)-Catalyzed | AuCl(PPh3)/AgSbF6 | 5:1 |
| 1-position of alkyl chain | Gold(I)-Catalyzed | AuCl(PPh3)/AgSbF6 | >10:1 |
Note: These ratios are hypothetical and intended to illustrate the concept of diastereoselective control.
Advanced Applications of Hex 5 Yn 1 Yl Benzene As a Synthetic Precursor
Building Block in the Synthesis of Complex Organic Architectures
The bifunctional nature of (Hex-5-yn-1-yl)benzene, possessing both a terminal alkyne for coupling reactions and a phenyl group that can be further functionalized, makes it an ideal starting material for the synthesis of complex organic structures. cymitquimica.com Chemists leverage these features to build sophisticated molecules with tailored properties and functions.
Preparation of Macrocycles and Cage Compounds
The terminal alkyne of this compound and its derivatives is a key functional group for constructing macrocyclic and cage-like structures through various cyclization strategies. A notable application involves the synthesis of amphiphilic calix rsc.orgarenes, which are macrocycles known for their ability to form host-guest complexes.
| Precursor | Reagent | Product | Key Finding |
| 11,23-bis(chloromethyl)-25,27-dihydroxy-26,28-dibutoxycalix rsc.orgarene | 1-(hex-5-yn-1-yl)-1H-imidazole | 11,23-bis[3-(1-(hex-5-yn-1-yl)-1H-imidazolium)methyl]-25,27-dihydroxy-26,28-dibutoxycalix rsc.orgarene dichloride | Synthesis of a functionalized calix rsc.orgarene macrocycle with terminal alkyne groups for further reactions. rsc.orgrsc.org |
Synthesis of Multifunctionalized Scaffolds
This compound serves as a precursor for scaffolds that can be decorated with multiple functional groups. The alkyne handle is particularly amenable to reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," allowing for the modular attachment of various moieties.
Research has shown the utility of fragments derived from this compound in modifying biologically active molecules to enhance their properties. For instance, in the structural optimization of a protein tyrosine phosphatase 1B (PTP1B) inhibitor, a hex-5-yn-1-yl 2,5-dibromobenzoate fragment was introduced. nih.govmdpi.com This modification, replacing a simple bromine atom, led to a nearly 20-fold increase in inhibitory activity against PTP1B. nih.govmdpi.com This demonstrates how the hexynyl chain can act as a linker to introduce new functionalities, significantly altering the biological profile of the parent molecule.
Furthermore, the core structure is utilized in a variety of chemical transformations. In one study, this compound was used as a model substrate to develop a new method for gem-difluorination of terminal alkynes. beilstein-journals.org The reaction, using a combination of a Brønsted acid (Tf₂NH) and a fluorine source (Bu₄NBF₄), efficiently converted the terminal alkyne into a difluoromethyl group, yielding (5,5-difluorohexyl)benzene. beilstein-journals.org This transformation provides a pathway to novel fluorinated scaffolds with potential applications in medicinal chemistry and materials science.
| Substrate | Reagents | Product | Application |
| This compound | Tf₂NH, Bu₄NBF₄, CH₂Cl₂ | (5,5-Difluorohexyl)benzene | Development of a novel gem-difluorination method for synthesizing fluorinated scaffolds. beilstein-journals.org |
| Bruguiesulfurol derivative | hex-5-yn-1-yl 2,5-dibromobenzoate fragment | Modified PTP1B inhibitor | Enhancement of biological activity through structural modification. nih.govmdpi.com |
Role in Materials Science and Polymer Chemistry
The reactivity of the terminal alkyne group makes this compound and its derivatives valuable components in the synthesis of polymers and the functionalization of material surfaces.
Monomer for Polymerization Reactions
The terminal alkyne of this compound derivatives can participate in polymerization reactions. A key example is the use of CuAAC, a click reaction, to cross-link macrocycles into polymeric materials. Researchers have synthesized calix rsc.orgarene macrocycles bearing both azide (B81097) and alkyne functionalities, with the alkyne being introduced via 1-(hex-5-yn-1-yl)-1H-imidazole. rsc.orgrsc.org
By mixing the azide- and alkyne-functionalized macrocycles in water, a covalent cross-linking reaction was induced under CuAAC conditions. researchgate.netrsc.org This process resulted in the formation of polytriazole-imidazolium particles. researchgate.net The resulting polymeric particles were characterized as monodisperse submicron particles with an average diameter of around 236 nm and a molecular weight of approximately 1380 kDa. researchgate.net These polymeric materials, formed from monomers containing the this compound structural motif, have potential applications as supports for catalysts, such as in the Mizoroki–Heck reaction. rsc.orgrsc.org
Surface Functionalization of Nanomaterials via Click Chemistry
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for the surface modification of nanomaterials due to its high efficiency, orthogonality, and mild reaction conditions. nih.govthno.orgresearchgate.net this compound, with its terminal alkyne, is an ideal candidate for attaching to azide-modified surfaces, enabling the precise engineering of nanoparticle interfaces. rsc.orgnih.govnih.gov
Gold nanoparticles (AuNPs) are widely used in biomedical applications, and their surface functionalization is critical for their performance. thno.orgbeilstein-journals.orgbeilstein-journals.org The CuAAC click reaction provides a modular and efficient way to attach molecules like this compound to AuNPs. rsc.orgnih.gov
In a representative strategy, AuNPs are first coated with a layer of azide-terminated thiol ligands. This is achieved by reacting the nanoparticles with a mixture of a passivating thiol and an azide-functionalized thiol. rsc.orgnih.gov The resulting azide-covered nanoparticles (N₃-AuNPs) are then ready to react with alkyne-containing molecules.
| Nanomaterial | Functionalization Step 1 | Functionalization Step 2 (Click Reaction) | Purpose |
| Gold Nanoparticles (AuNPs) | Coating with azide-terminated thiols to create N₃-AuNPs. rsc.orgnih.gov | Reaction with an alkyne-bearing molecule (e.g., a derivative of this compound) via CuAAC. rsc.orgnih.gov | Modular surface modification to attach specific functionalities, such as peroxides. rsc.orgnih.gov |
Integration into Hybrid Organic-Inorganic Materials
The terminal alkyne of this compound serves as a highly versatile functional handle for the creation of sophisticated organic-inorganic hybrid materials. This moiety can form strong, stable bonds with inorganic components, such as metal surfaces or nanoparticles, and can also participate in polymerization reactions to form extended networks.
One of the most promising applications is in the field of on-surface synthesis, where molecular precursors are deposited onto a catalytically active metal surface to create precise, defect-free nanostructures. ruben-group.deescholarship.org Research has demonstrated that terminal alkynes can undergo surface-mediated homo-coupling on noble metal surfaces like gold (Au) or silver (Ag) under ultra-high vacuum conditions. diva-portal.orgrsc.org This process, reminiscent of the Glaser-Hay coupling, allows for the formation of covalent carbon-carbon bonds, leading to the creation of 2D polymers and carbon-rich scaffolds directly on the substrate. ruben-group.dediva-portal.org The this compound molecule, with its terminal alkyne, is an ideal candidate for such strategies, enabling the fabrication of ordered molecular layers and potentially graphene nanoribbons. escholarship.org
Furthermore, the alkyne group provides a robust anchor for functionalizing gold nanoparticles (AuNPs). nih.gov Studies have shown that terminal alkynes can form stable, self-assembled monolayers (SAMs) on gold surfaces. acs.org This alkynylation method offers high conjugation efficiency and utilizes a relatively inert alkyne group that is easily incorporated into various molecules, providing an advantage over traditional thiol-based functionalization. nih.gov The interaction energy between an alkyne and gold is significantly high, suggesting the formation of a strong, stable bond. nih.gov This allows for the creation of stable, functionalized AuNPs for applications in chemical sensing and diagnostics.
The principles of using functionalized organic linkers are also central to the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials are constructed from organic building blocks linked by metal ions or covalent bonds, respectively, to form porous, crystalline structures. While direct use of this compound as a linker in these frameworks is not extensively documented, its structure is emblematic of the type of functionalized molecules required for creating bespoke hybrid materials with tailored properties for catalysis, sensing, and gas storage.
Table 1: Applications of Terminal Alkynes in Hybrid Material Synthesis
| Hybrid Material Type | Role of this compound Moiety | Potential Application | Key Research Finding |
| On-Surface Polymers | Molecular precursor for surface-mediated polymerization. | Graphene nanoribbons, nanoelectronics. | Terminal alkynes undergo homo-coupling on Au(111) and Ag(111) surfaces to form covalent networks. ruben-group.dediva-portal.org |
| Functionalized Nanoparticles | Surface ligand for stabilizing and functionalizing metal nanoparticles. | Chemical sensors, diagnostic tools. | Terminal alkynes form stable self-assembled monolayers on gold nanoparticles, with a strong alkyne-gold interaction. nih.govacs.org |
| Metal-Organic Frameworks (MOFs) | Potential organic linker molecule. | Gas storage, catalysis. | Functionalized organic precursors are fundamental building blocks for creating porous framework materials. |
Precursor for Bioactive Molecule Synthesis
The dual functionality of this compound makes it an exceptionally useful building block for the synthesis of complex organic molecules with significant biological activity. The phenyl group can be elaborated into various scaffolds, while the terminal alkyne provides a reactive site for constructing heterocyclic systems or for linking to other molecules.
The terminal alkyne of this compound is a key participant in numerous cyclization reactions to form a wide variety of heterocyclic systems. These reactions are often highly efficient and regioselective, providing access to valuable chemical scaffolds.
A prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide and the terminal alkyne to form a 1,2,3-triazole ring. thieme-connect.com The intramolecular version of this reaction is particularly powerful. acs.orgnih.govmdpi.com For instance, derivatives of this compound, where the phenyl group is modified to contain an azide, can undergo intramolecular cycloaddition to generate fused triazole systems. A related strategy involves converting the corresponding alcohol, 6-phenylhex-5-yn-1-ol, into an azido-alkyne intermediate. Research has demonstrated that a similar substrate, 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate (B104242), reacts with sodium azide to form an intermediate that undergoes an in-situ intramolecular thermal Huisgen cycloaddition, yielding a tetrahydro- acs.orgCurrent time information in Bangalore, IN.mdpi.comtriazolo[1,5-a]pyridine in high yield. mdpi.comresearchgate.net This highlights a robust method for constructing fused nitrogen-containing heterocycles. mdpi.comnih.gov
Another important heterocyclic system that can be synthesized is imidazole (B134444). The synthesis of 1-(hex-5-yn-1-yl)-1H-imidazole has been achieved by reacting hex-5-yn-1-yl 4-methylbenzenesulfonate with imidazole in the presence of a base. rsc.org This demonstrates how the hex-5-yn-1-yl unit can be readily attached to a pre-existing heterocycle, a common strategy in medicinal chemistry.
Table 2: Heterocyclic Synthesis from Hex-5-yn-1-yl Precursors
| Precursor Type | Reaction Type | Resulting Heterocycle | Research Finding |
| Azido-alkyne | Intramolecular Huisgen Cycloaddition | Fused 1,2,3-Triazole (e.g., Triazolopyridine) | A one-pot process involving an SN2 reaction followed by thermal cycloaddition gives the fused heterocycle in 78% yield. mdpi.com |
| Alkyne-tosylate | Nucleophilic Substitution | N-alkynyl Imidazole | Reaction of hex-5-yn-1-yl tosylate with imidazole provides 1-(hex-5-yn-1-yl)-1H-imidazole. rsc.org |
| Aryldiacetylene | Electrophilic Iodocyclization | Fused Thiophenes and Furans | Related diacetylene systems undergo cyclization to form various iodo-substituted heterocycles, which can be further functionalized. spbu.ru |
The structural features of this compound make it an ideal scaffold for designing complex ligands for metal catalysis and molecular probes for biological imaging. The terminal alkyne is particularly amenable to "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific covalent linking of the molecule to other functional units. ruben-group.de
The hex-5-yn-1-yl moiety has been incorporated into larger, sophisticated architectures such as calixarenes. rsc.org In one study, 1-(hex-5-yn-1-yl)-1H-imidazole was attached to a calix nih.govarene platform. Such structures are investigated as potential supports for palladium catalysts used in cross-coupling reactions like the Mizoroki-Heck reaction. rsc.org The aggregation properties of these complex calixarene-based ligands in solution have been studied using pyrene (B120774) as a fluorescent probe, demonstrating the link between the synthesis of these complex molecules and the tools used to probe their behavior. rsc.org
Furthermore, derivatives of the hex-5-yn-1-ol structure are used as precursors for ligands targeting biological receptors. For example, a derivative was used to synthesize a selective partial agonist for the α4β2-nicotinic acetylcholine (B1216132) receptors (nAChRs), highlighting its utility in medicinal chemistry for creating targeted molecular probes and potential therapeutics.
Table 3: this compound Derivatives in Ligand and Probe Synthesis
| Application | Synthetic Strategy | Resulting Structure | Key Feature |
| Catalyst Support | Nucleophilic substitution and attachment to a macrocycle. | Calix nih.govarene functionalized with 1-(hex-5-yn-1-yl)-1H-imidazole. | Provides a platform for heterogenizing homogeneous catalysts. rsc.org |
| Receptor Ligand | Mitsunobu reaction and coupling with other fragments. | Pyridine-based α4β2-nAChR ligands. | The hexynol (B8569683) backbone serves as a key intermediate for building receptor-specific molecules. |
| Molecular Probes | "Click Chemistry" (CuAAC) linking to fluorophores or biomolecules. | Triazole-linked conjugates. | The terminal alkyne allows for efficient and specific labeling. ruben-group.de |
A significant application of this compound derivatives is in the synthesis of cannabinoid-type molecules. The general structure of major cannabinoids, such as Δ⁹-tetrahydrocannabinol (THC), features a dibenzopyran core with an alkyl side chain attached to the resorcinol (B1680541) A-ring. rsc.org The length of this side chain is crucial for receptor binding and biological activity, with five-carbon chains (pentyl) being common in natural cannabinoids. acs.orgnih.gov
The this compound molecule provides a phenyl ring and a six-carbon chain, making it a suitable starting point for generating novel cannabinoid analogues. A key synthetic strategy involves the condensation of a resorcinol derivative (a 1,3-dihydroxybenzene) with a terpene component like p-mentha-2,8-dien-1-ol (B1605798) or citral. rsc.orgacs.orgresearchgate.net Therefore, this compound can be chemically modified to create a resorcinol precursor. This would involve introducing two hydroxyl groups onto the benzene (B151609) ring, meta to each other and ortho/para to the hexynyl side chain.
This resulting "(Hex-5-yn-1-yl)resorcinol" would be a valuable intermediate for several reasons. Firstly, it allows for the synthesis of cannabinoids with a six-carbon side chain, a variation from the more common five-carbon chain. Secondly, the terminal alkyne on the side chain is a unique feature not found in natural cannabinoids. This alkyne group serves as a reactive handle for post-synthesis modification, allowing for the attachment of various functional groups, fluorescent tags, or other moieties through reactions like the CuAAC "click" reaction. This opens the door to creating a vast library of novel cannabinoid probes and potential therapeutics with unique pharmacological profiles. europa.eunih.govnih.gov The synthesis of functionalized resorcinol precursors is a well-established method for producing cannabinoid analogs with diverse side chains. mdpi.com
Table 4: Proposed Synthetic Utility for Cannabinoid Precursors
| Synthetic Step | Description | Intermediate/Product | Purpose |
| 1. Aromatic Functionalization | Introduction of two hydroxyl groups onto the phenyl ring of this compound. | (Hex-5-yn-1-yl)resorcinol | To create the core resorcinol structure required for cannabinoid synthesis. |
| 2. Condensation/Cyclization | Lewis acid-catalyzed reaction of the resorcinol intermediate with a terpene (e.g., p-menthadienol). | Hexynyl-functionalized Tetrahydrocannabinol (THC) analog. | To construct the characteristic tricyclic dibenzopyran core of cannabinoids. rsc.orgnih.gov |
| 3. Post-Synthesis Modification | "Click" reaction (e.g., CuAAC) on the terminal alkyne of the cannabinoid analog. | Triazole-linked cannabinoid conjugates. | To attach probes, improve pharmacokinetic properties, or create novel ligands. nih.gov |
Computational and Theoretical Studies of Hex 5 Yn 1 Yl Benzene
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a important method in computational chemistry for investigating the electronic structure and reactivity of organic molecules. ggckondagaon.in It is frequently employed to study complex reaction mechanisms, such as the cyclization and functionalization reactions that (Hex-5-yn-1-yl)benzene and related alkynes undergo. researchgate.netnih.govacs.org
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy or reaction barrier.
A key area of study for molecules containing the hex-5-yn-1-yl moiety is their propensity to undergo cyclization reactions. Theoretical studies on the hex-5-yn-1-yl radical system, for instance, have explored the competition between 5-exo-dig and 6-endo-dig cyclization pathways. nih.govresearchgate.net High-level computational modeling, including DFT and more advanced methods like CCSD(T), has been used to calculate the energy barriers for these competing pathways. nih.gov For the related 1,3-hexadien-5-yn-1-yl radical, ab initio calculations have shown that the 5-exo cyclization is energetically favored over the 6-endo pathway due to both enthalpic and entropic factors associated with forming a smaller ring. acs.orgresearchgate.net
In gold-catalyzed reactions, which are common for alkynes, DFT is used to elucidate the mechanism by calculating the energies of various proposed intermediates and transition states. nih.govwhiterose.ac.uk For example, in the gold(I)-catalyzed reaction of (E)-1-(2-(hex-1-yn-1-yl)phenyl)-2-phenyldiazene, DFT calculations at the B3LYP/6-31g+(d,p) level of theory were used to compute the reaction coordinate profile, identifying key intermediates and the transition state energies involved in the formation of indolo[1,2-b]indazole. rsc.org
Table 1: Illustrative DFT-Calculated Energy Barriers for Competing Cyclization Pathways of a Hex-5-yn-1-yl Radical System (Note: This table is illustrative, based on findings for related systems, as specific data for this compound was not available in the cited literature.)
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Favored Pathway |
| 5-exo-dig Cyclization | TS_exo | ~8-10 | Yes |
| 6-endo-dig Cyclization | TS_endo | ~10-12 | No |
Data is conceptually derived from studies on similar radical cyclizations. nih.govacs.org
A primary strength of computational modeling is its ability to rationalize and validate experimental findings. DFT calculations can predict reaction outcomes, regioselectivity, and stereoselectivity, which can then be compared with experimental results.
For example, in the study of radical cyclizations of hex-5-yn-1-yl systems with different linker atoms (e.g., C, Si, P), DFT calculations showed that while carbon linkers favor the 5-exo-dig pathway, heavier atoms like silicon and phosphorus favor the 6-endo-dig cyclization. nih.govresearchgate.net These computational predictions offer a basis for the rational design of synthetic routes to specific cyclic compounds. nih.gov
In the context of gold-catalyzed reactions, DFT has been used to understand the role of substituents on the alkyne. The electronic properties of substituents can influence whether a reaction proceeds via a 5-exo-dig or a 6-endo-dig pathway. acs.org For instance, electron-withdrawing groups on the alkyne tend to favor the 5-exo-dig cyclization, while electron-donating groups can favor the 6-endo-dig pathway. acs.org These theoretical findings align with and explain experimentally observed product distributions. Similarly, in a dual gold and iridium photocatalyzed reaction, DFT calculations helped to distinguish between a radical mechanism for one product and a polar mechanism for another, explaining the observed regiodivergence. rsc.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. While specific MD studies focusing solely on this compound are not prominent in the literature, the methodology is highly applicable for studying its physical properties and interactions in various environments.
MD simulations could be employed to study:
Conformational Dynamics: The flexible hexyl chain of this compound can adopt numerous conformations. MD simulations can explore the conformational landscape, determine the most stable conformers, and calculate the energy barriers between them.
Solvation and Diffusion: By simulating the molecule in a solvent box (e.g., water, or an organic solvent), MD can provide insights into its solvation structure, diffusion coefficient, and interactions with solvent molecules. Studies on benzene (B151609) diffusion in various media provide a template for how such simulations would be constructed. wiley-vch.deresearchgate.net
Interactions with Surfaces or Macromolecules: MD is a powerful tool for studying how molecules like this compound might adsorb onto surfaces or bind to the active sites of enzymes or synthetic receptors.
MD simulations rely on force fields, which are sets of parameters describing the potential energy of the system. For a molecule like this compound, a standard force field such as MM3 or a more advanced one could be parameterized using quantum mechanical data, often from DFT calculations, to accurately model its behavior. wiley-vch.de
Quantitative Structure-Reactivity Relationships (QSAR)
Quantitative Structure-Activity/Reactivity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its reactivity or biological activity. These models rely on calculating molecular descriptors that quantify various aspects of a molecule's physicochemical properties.
For this compound, a QSAR study could be developed to predict its reactivity in a specific class of reactions (e.g., cycloadditions, metal-catalyzed couplings) based on descriptors such as:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific conformational parameters.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Topological Descriptors: Indices that describe molecular branching and connectivity.
While no specific QSAR studies on this compound are available, the principles have been widely applied to aromatic compounds to understand their interactions and predict their activity. umich.edu For example, a QSAR analysis on transcriptional activators for aromatic monooxygenase pathways found that steric effects were a predominant factor in determining the specificity for different aromatic effector molecules. umich.edu A similar approach could be used to build a model for the reactivity of a series of substituted this compound derivatives.
Spectroscopic Property Prediction and Elucidation
Computational methods, particularly DFT, are widely used to predict and help interpret spectroscopic data. This can be invaluable for confirming the structure of a newly synthesized compound or for understanding the origins of its spectral features.
NMR Spectroscopy: DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule with a reasonable degree of accuracy. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated and compared with experimental data for structural validation. rsc.orgias.ac.in
Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the peaks in an Infrared (IR) or Raman spectrum. This allows for the assignment of specific vibrational modes to observed spectral bands, such as the characteristic C≡C stretch of the alkyne group and the various C-H and C=C vibrations of the phenyl ring. ias.ac.in
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths of a molecule. ias.ac.in These calculations can predict the wavelength of maximum absorption (λ_max) in a UV-Vis spectrum, corresponding to electronic transitions, such as the π → π* transitions within the benzene ring and alkyne moiety. ias.ac.in
Table 2: Predicted Spectroscopic Data for this compound using Computational Methods (Note: This table is illustrative, presenting typical data ranges and assignments that would be expected from DFT calculations for this structure.)
| Spectroscopy Type | Predicted Feature | Approximate Value/Range | Assignment |
| ¹³C NMR | Chemical Shift (δ) | ~120-140 ppm | Aromatic Carbons (C1-C6) |
| ¹³C NMR | Chemical Shift (δ) | ~80-90 ppm | Alkyne Carbons (C11, C12) |
| ¹H NMR | Chemical Shift (δ) | ~7.1-7.3 ppm | Aromatic Protons |
| ¹H NMR | Chemical Shift (δ) | ~1.9-2.2 ppm | Alkyne Proton (on C12) & Propargylic Protons (on C10) |
| IR | Vibrational Frequency (ν) | ~3300 cm⁻¹ | Terminal Alkyne C-H Stretch |
| IR | Vibrational Frequency (ν) | ~2120 cm⁻¹ | Alkyne C≡C Stretch |
| IR | Vibrational Frequency (ν) | ~3000-3100 cm⁻¹ | Aromatic C-H Stretch |
| UV-Vis | Absorption Maximum (λ_max) | ~250-270 nm | π → π* Transition (Benzene Ring) |
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for (Hex-5-yn-1-yl)benzene Transformations
While palladium- and copper-catalyzed reactions of terminal alkynes are well-established, future research could focus on applying novel catalytic systems to this compound to achieve unprecedented transformations.
Advanced Transition Metal Catalysis : Systems based on metals other than palladium and copper offer new reactivity patterns. For instance, ruthenium-catalyzed electrochemical coupling could be used to synthesize symmetrical 1,3-diynes from this compound, a process that has been demonstrated for other terminal alkynes. nih.gov Similarly, nickel-hydride (Ni-H) catalytic systems, which have been used for the selective tail-to-tail reductive dimerization of terminal alkynes, could be applied to generate 2,3-dibranched butadiene structures from this substrate. rsc.org Dual catalysis, such as the combination of gold and photoredox catalysts, presents a mild, base-free method for the C(sp)-H arylation of terminal alkynes with diazonium salts, a strategy that could be explored for further functionalizing the alkyne terminus of this compound. rsc.org
Differential Dihydrofunctionalization : A significant opportunity lies in the differential dihydrofunctionalization of the alkyne moiety. Cooperative copper/palladium catalyst systems have been shown to promote the reductive three-component coupling of terminal alkynes, aryl halides, and pinacolborane. nih.gov Applying this to this compound could yield benzylic alkyl boronates, which are valuable synthetic intermediates. nih.gov This approach functionalizes both π-bonds of the alkyne in a single, controlled manner.
Selective Carbothiolation : Overcoming the common side reaction of alkyne dimerization is a key challenge. Palladium-catalyzed carbothiolation with heteroaryl sulfides has been shown to suppress dimerization for certain alkylacetylenes. acs.org Investigating this reaction with this compound could lead to the synthesis of β-heteroaryl alkenyl sulfides, incorporating both an aromatic ring and a sulfanyl (B85325) group in a regio- and stereoselective manner. acs.org
| Catalytic System | Potential Transformation of this compound | Key Advantage/Novelty | Relevant Finding |
|---|---|---|---|
| Ruthenium (Ru) - Electrochemical | Homo- and heterocoupling to form 1,3-diynes | Alternative to traditional copper-catalyzed Glaser-Hay coupling | Ru-catalyzed electrochemical coupling of terminal alkynes has been developed. nih.gov |
| Nickel-Hydride (Ni-H) - Electrochemical | Tail-to-tail reductive dimerization | Selective formation of 2,3-dibranched butadienes | This method efficiently converts both aromatic and aliphatic terminal alkynes. rsc.org |
| Dual Gold (Au)/Photoredox | C(sp)-H Arylation with diazonium salts | Mild, base-free conditions using visible light | Expands transformations to C-H bond functionalization under redox-neutral conditions. rsc.org |
| Cooperative Copper (Cu)/Palladium (Pd) | Differential dihydrofunctionalization (e.g., hydroarylation/hydroboration) | Functionalizes both π-bonds of the alkyne in one reaction to form benzylic alkyl boronates | The reaction has excellent substrate scope and functional group compatibility. nih.gov |
| Palladium (Pd) - Arylthiolation | Regio- and stereoselective synthesis of β-heteroaryl alkenyl sulfides | Overcomes competitive dimerization of the terminal alkyne | The use of arylsulfanyl segments promotes the desired C-S bond cleavage. acs.org |
Investigation of this compound in Supramolecular Chemistry
The combination of a rigid phenyl group capable of π–π stacking and an alkyne group that can participate in various non-covalent interactions makes this compound an intriguing building block for supramolecular chemistry.
Future research could explore the self-assembly of this compound and its derivatives into higher-order structures. The principles governing the formation of supramolecular assemblies from poly(phenylacetylene)s, which can form fibers, helices, and gels through hydrogen bonding and other interactions, could be applied. pku.edu.cn While this compound is not a polymer, its derivatives could be designed to form well-defined aggregates. For example, introducing functional groups capable of hydrogen bonding (e.g., amides, carboxylic acids) onto the phenyl ring or by modifying the alkyne could lead to the formation of ordered materials.
Studies on phenyl derivatives of butanols have shown that the phenyl group can influence the formation of H-bonded clusters and can also participate in competing π–π interactions. nih.gov Investigating the supramolecular behavior of this compound in the solid state and in solution could reveal new materials with interesting properties. Furthermore, its ability to coordinate with metal centers could be exploited to create supramolecular coordination polymers, which have shown catalytic activity in reactions like alkyne-azide cycloadditions. ekb.egmdpi.com
Photochemical and Electrochemical Reactivity of this compound
The photochemical and electrochemical activation of this compound is a largely unexplored area that could lead to novel synthetic methodologies.
Photochemical Transformations : The alkyne moiety is a chromophore that can participate in photochemical reactions. Research could investigate the photo-induced Paternò-Büchi [2+2] cycloaddition of the alkyne in this compound with quinones, a reaction that can be part of an asymmetric multifunctionalization of alkynes. nih.gov Other potential avenues include photochemical hydration, which has been demonstrated for terminal alkynes using iron-based catalysts under UV irradiation mdpi.com, and photoinduced electrocyclization reactions. rsc.org The phenyl group itself can be involved, as seen in the photolysis of compounds that generate phenyl nitrenes, which have a complex reactivity profile. d-nb.info
Electrochemical Functionalization : Electrochemistry offers a green and powerful tool for chemical synthesis. researchgate.net The terminal alkyne of this compound is a prime target for electrochemical transformations. Future studies could focus on developing selective electrocatalytic semihydrogenation to the corresponding alkene, (Hex-5-en-1-yl)benzene, using catalysts that avoid over-reduction. nih.govuchicago.edu Another promising direction is the electrochemical difunctionalization of the alkyne. For example, a green electrochemical method for the diselenylation of terminal alkynes to form trisubstituted alkenes has been reported and could be applied to this compound. acs.org The combination of electrochemistry with copper catalysis has also been shown to enable various transformations of carboradicals. epfl.ch
| Activation Method | Potential Reaction | Description | Relevant Finding |
|---|---|---|---|
| Photochemical (UV/Visible Light) | Asymmetric Multifunctionalization | Merging photochemistry with organocatalysis to react the alkyne with partners like quinones and indoles. | This approach can produce optically enriched tetrasubstituted methanes. nih.gov |
| Photochemical (UV Light) | Hydration | Photo-assisted hydration of the alkyne to form the corresponding methyl ketone using an iron carbonyl cluster catalyst. | The method works for various functionally substituted aryl alkynes. mdpi.com |
| Electrochemical | Semihydrogenation | Selective reduction of the alkyne to a Z-alkene using a Ni complex as an electrocatalyst. | The method is chemoselective for terminal alkynes over internal alkynes or alkenes. nih.govuchicago.edu |
| Electrochemical | Diselenylation | Atom-economical addition of a diselenide across the alkyne to form a trisubstituted alkene. | This green method uses simple graphite (B72142) electrodes and avoids high temperatures. acs.org |
| Electrochemical | Coupling Reactions | Ruthenium-catalyzed homo- or heterocoupling of the terminal alkyne to form 1,3-diynes. | This process can be achieved without external oxidants or additives. nih.gov |
Exploration of Solid-Phase Synthesis and Combinatorial Chemistry with this compound
The terminal alkyne of this compound is an ideal functional handle for solid-phase synthesis (SPS) and the generation of chemical libraries. crsubscription.comslideshare.net This approach involves attaching a starting material to a solid support (resin), performing a series of reactions, and then cleaving the final product from the support. d-nb.info
Future work could involve immobilizing this compound onto a resin through its phenyl group (e.g., via a pre-installed functional group like a carboxylic acid or hydroxyl group) and then using the terminal alkyne for diversification. Alternatively, an alkyne-functionalized building block derived from this compound could be used in standard Fmoc-strategy solid-phase peptide synthesis. nih.gov The alkyne on the solid support can undergo a wide array of reactions, most notably the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, to attach various azide-containing molecules. beilstein-journals.orgresearchgate.net This strategy allows for the rapid, parallel synthesis of a large library of compounds derived from the this compound scaffold, which can then be screened for biological activity or other properties. mdpi.comsoton.ac.uk
Bio-orthogonal Chemistry Applications Beyond CuAAC
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. While the CuAAC reaction is a cornerstone of this field, the potential toxicity of copper has driven the development of alternative reactions for terminal alkynes. acs.org Future research on this compound could focus on harnessing these copper-free bio-orthogonal transformations.
Retro-Cope Elimination : A bio-orthogonal reaction between N,N-dialkylhydroxylamines and alkynes can proceed via a retro-Cope elimination mechanism. While initially developed for strained cyclooctynes acs.org, recent work has shown that electronic activation of linear alkynes can also enable this transformation, providing rapid kinetics comparable to the fastest strain-promoted reactions. nih.gov Designing derivatives of this compound with appropriate electronic properties could make them suitable substrates for this powerful, copper-free ligation.
Alternative Cycloadditions : Besides reacting with azides, alkynes can participate in other cycloadditions. Nitrones, for example, are 1,3-dipoles that can react rapidly with alkynes in strain-promoted alkyne-nitrone cycloadditions (SPANC). nih.gov Research could explore the reactivity of this compound in such reactions, potentially leading to new labeling strategies.
Other Copper-Catalyzed Reactions : Beyond CuAAC, other copper-catalyzed reactions of terminal alkynes are considered bio-orthogonal, such as the Glaser-Hay coupling for the formation of diynes. researchgate.net Exploring the conditions under which these reactions can be performed on this compound-tagged biomolecules in complex biological media represents a viable research direction.
Q & A
Q. Table 1. Key Spectral Data for this compound
| Technique | Characteristic Signal | Reference |
|---|---|---|
| (CDCl₃) | δ 2.10 (t, J=6 Hz, 2H, CH₂-C≡C), 7.25–7.40 (m, 5H, Ar-H) | |
| δ 82.5 (C≡C), 128.1–132.0 (Ar-C) | ||
| IR (KBr) | 2105 cm⁻¹ (C≡C stretch) | |
| EI-MS | m/z 156.2 [M⁺] |
Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies
| Contaminant | Source | Detection Method | Mitigation |
|---|---|---|---|
| Alkyne dimers | Oxidative coupling | GC-MS, MALDI-TOF | Degas solvents, use CuI |
| Unreacted aryl halide | Incomplete coupling | Increase reaction time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
